ICAM-1988

Descripción

Propiedades

Número CAS |

444169-80-6 |

|---|---|

Fórmula molecular |

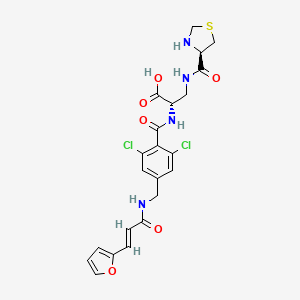

C22H22Cl2N4O6S |

Peso molecular |

541.4 g/mol |

Nombre IUPAC |

(2S)-2-[[2,6-dichloro-4-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]benzoyl]amino]-3-[[(4R)-1,3-thiazolidine-4-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C22H22Cl2N4O6S/c23-14-6-12(8-25-18(29)4-3-13-2-1-5-34-13)7-15(24)19(14)21(31)28-16(22(32)33)9-26-20(30)17-10-35-11-27-17/h1-7,16-17,27H,8-11H2,(H,25,29)(H,26,30)(H,28,31)(H,32,33)/b4-3+/t16-,17-/m0/s1 |

Clave InChI |

NKAQYHXMQJFUKQ-RYTMFUSVSA-N |

SMILES isomérico |

C1[C@H](NCS1)C(=O)NC[C@@H](C(=O)O)NC(=O)C2=C(C=C(C=C2Cl)CNC(=O)/C=C/C3=CC=CO3)Cl |

SMILES canónico |

C1C(NCS1)C(=O)NCC(C(=O)O)NC(=O)C2=C(C=C(C=C2Cl)CNC(=O)C=CC3=CC=CO3)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(2,6-dichloro-4-((3-furan-2-ylacryloylamino)methyl)benzoylamino)-3-((thiazolidine-4-carbonyl)amino)propionic acid ICAM 1988 ICAM-1988 ICAM1988 |

Origen del producto |

United States |

Foundational & Exploratory

The Multifaceted Role of Intercellular Adhesion Molecule-1 (ICAM-1) in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, is a critical cell surface glycoprotein (B1211001) predominantly expressed on endothelial cells and various immune cells.[1] Its expression is significantly upregulated by pro-inflammatory stimuli, positioning it as a central player in inflammatory responses.[2] This technical guide provides an in-depth exploration of the functions of ICAM-1 in endothelial cells, detailing its role in leukocyte adhesion and transmigration, its capacity as a signaling molecule, and its involvement in regulating endothelial barrier function and angiogenesis. The guide summarizes key quantitative data, provides detailed experimental protocols for studying ICAM-1, and presents visual diagrams of associated signaling pathways and experimental workflows to offer a comprehensive resource for researchers and professionals in drug development.

Core Functions of ICAM-1 in Endothelial Cells

ICAM-1 is a type I transmembrane protein and a member of the immunoglobulin superfamily. Its primary and most well-documented function in endothelial cells is to mediate the firm adhesion of leukocytes to the vessel wall, a crucial step in the inflammatory cascade.[3] This interaction facilitates the subsequent transendothelial migration (TEM) of leukocytes from the bloodstream into underlying tissues to sites of inflammation or injury.[4]

Beyond its adhesive role, ICAM-1 functions as a dynamic signaling receptor. Upon engagement with its ligands, primarily the β2 integrins Lymphocyte Function-associated Antigen-1 (LFA-1) and Macrophage-1 antigen (Mac-1) on leukocytes, ICAM-1 initiates "outside-in" signaling cascades within the endothelial cell.[5] These signaling events lead to profound cytoskeletal rearrangements, modulation of endothelial barrier permeability, and the expression of further pro-inflammatory molecules, highlighting the active participation of the endothelium in the inflammatory response.[3][6]

Leukocyte Adhesion and Transmigration

The process of leukocyte extravasation is a sequential cascade of events involving capture, rolling, slow rolling, firm adhesion, and finally, transmigration across the endothelial barrier. ICAM-1 is pivotal for the firm adhesion and crawling phases. The binding of leukocyte integrins to ICAM-1 stabilizes the leukocyte on the endothelial surface, allowing it to withstand the shear forces of blood flow and search for a suitable site for diapedesis.[3] This interaction is not merely passive; ICAM-1 clustering at the site of leukocyte contact triggers intracellular signals that actively facilitate the passage of the leukocyte through the endothelial layer, either via a paracellular (between cells) or transcellular (through the cell) route.[3]

ICAM-1 as a Signaling Hub

Ligation of ICAM-1 by leukocytes or experimental cross-linking antibodies initiates a complex network of intracellular signaling pathways in endothelial cells. These pathways involve the activation of various kinases, small GTPases, and second messengers, leading to a coordinated cellular response that supports inflammation.

A key outcome of ICAM-1 signaling is the reorganization of the actin cytoskeleton.[2] This process is essential for accommodating the transmigrating leukocyte and for maintaining endothelial barrier integrity during this process. Signaling through ICAM-1 can lead to the formation of actin-rich projections that surround the adherent leukocyte, as well as the transient and localized opening of inter-endothelial junctions.

Regulation of Endothelial Barrier Function

The endothelium forms a semi-permeable barrier that controls the passage of fluids, solutes, and cells between the blood and tissues.[6] ICAM-1 plays a dual role in regulating this barrier. While its engagement is necessary for the controlled passage of leukocytes, prolonged or excessive ICAM-1 signaling can contribute to increased vascular permeability and edema, which are hallmarks of inflammation.[6][7] This is achieved through the modulation of junctional proteins, such as VE-cadherin, and the contractile machinery of the endothelial cell.

Role in Angiogenesis

ICAM-1 is also implicated in angiogenesis, the formation of new blood vessels. It can mediate the recruitment of endothelial progenitor cells to sites of vessel growth and has been shown to regulate endothelial cell migration, a key process in the formation of new vascular networks.[8] However, the role of ICAM-1 in angiogenesis can be context-dependent, with some studies suggesting a biphasic regulation where it can also have anti-angiogenic effects.[9]

Quantitative Data

This section summarizes key quantitative data related to ICAM-1 function in endothelial cells.

| Parameter | Value | Cell Type/Conditions | Reference |

| Binding Affinity (Kd) of LFA-1 to ICAM-1 | 17.93 ± 1.34 nM | In solution FRET assay | [10] |

| 185 ± 12 nM | High-affinity αL I domain to wild-type ICAM-1 | [6] | |

| ~500 nM | Monomeric soluble LFA-1 to D1D2-IgG chimera of ICAM-1 | [11] | |

| Binding Affinity of Mac-1 to ICAM-1 | Lower affinity than LFA-1 to ICAM-1 | Comparative studies | [7][12] |

| ICAM-1 Expression under Shear Stress | 2.7-fold increase | Human umbilical vein endothelial cells (HUVECs) subjected to 15 dynes/cm² for 4 hours | [13] |

| Soluble ICAM-1 (sICAM-1) Levels in Disease | Significantly increased | Serum and cerebrospinal fluid of patients with viral meningoencephalitis and bacterial meningitis compared to controls. | [14][15] |

| Elevated levels | Serum of patients with various inflammatory diseases including COPD, asthma, sepsis, atherosclerosis, and cancer. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of ICAM-1 in endothelial cells.

Endothelial Cell Transendothelial Migration (TEM) Assay (Boyden Chamber Assay)

This assay measures the migration of leukocytes across an endothelial cell monolayer in response to a chemoattractant.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Leukocytes (e.g., neutrophils, lymphocytes)

-

Transwell inserts (with a microporous membrane, e.g., 8 µm pores for neutrophils)

-

24-well plates

-

Endothelial cell growth medium

-

Assay medium (e.g., basal medium with 0.5% BSA)

-

Chemoattractant (e.g., fMLP for neutrophils, CXCL12 for lymphocytes)

-

Fixation and staining reagents (e.g., methanol, Giemsa stain)

-

Microscope

Procedure:

-

Endothelial Monolayer Preparation: a. Seed endothelial cells onto the upper surface of the Transwell insert membrane. b. Culture until a confluent monolayer is formed (typically 1-2 days). The integrity of the monolayer can be verified by measuring transendothelial electrical resistance (TEER) or by microscopy.[9]

-

Assay Setup: a. Place the Transwell inserts containing the endothelial monolayer into the wells of a 24-well plate. b. Add assay medium containing the chemoattractant to the lower chamber (the well). c. Add assay medium without the chemoattractant to the upper chamber (the insert).

-

Leukocyte Addition: a. Isolate leukocytes from whole blood. b. Resuspend the leukocytes in assay medium. c. Add the leukocyte suspension to the upper chamber of the Transwell insert.

-

Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the leukocyte type (e.g., 1-3 hours for neutrophils, 4-6 hours for lymphocytes).

-

Quantification of Migration: a. After incubation, carefully remove the Transwell insert. b. Remove the non-migrated cells from the upper surface of the membrane using a cotton swab. c. Fix the membrane with methanol. d. Stain the migrated cells on the lower surface of the membrane with Giemsa stain. e. Count the number of migrated cells in several microscopic fields.

Static Leukocyte Adhesion Assay

This assay quantifies the adhesion of leukocytes to an endothelial cell monolayer under static conditions.

Materials:

-

Endothelial cells

-

Leukocytes

-

96-well plates

-

Fluorescent label for leukocytes (e.g., Calcein-AM)

-

Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

-

Stimulating agent for leukocytes (e.g., PMA, chemokine)

-

Plate reader with fluorescence detection

Procedure:

-

Endothelial Monolayer Preparation: a. Seed endothelial cells into a 96-well plate and culture until confluent. b. The endothelial cells can be pre-treated with inflammatory cytokines (e.g., TNF-α) to upregulate ICAM-1 expression.

-

Leukocyte Labeling: a. Isolate leukocytes and label them with a fluorescent dye according to the manufacturer's protocol.

-

Adhesion Assay: a. Wash the endothelial monolayer with assay buffer. b. Add the fluorescently labeled leukocytes to the wells containing the endothelial monolayer. c. If required, add a stimulating agent to activate the leukocytes. d. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Washing: a. Gently wash the wells to remove non-adherent leukocytes. This step is critical and should be performed with care to avoid detaching adhered cells.

-

Quantification: a. Measure the fluorescence intensity in each well using a plate reader. The intensity is proportional to the number of adherent leukocytes. b. A standard curve can be generated by lysing a known number of labeled leukocytes to correlate fluorescence with cell number.

Flow Cytometry for ICAM-1 Expression

This protocol details the quantification of ICAM-1 surface expression on endothelial cells.

Materials:

-

Endothelial cells

-

Phosphate-buffered saline (PBS)

-

Cell detachment solution (e.g., Accutase or non-enzymatic cell dissociation solution)

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Primary antibody: anti-human ICAM-1 monoclonal antibody

-

Secondary antibody: fluorescently-conjugated anti-mouse IgG (if the primary is unconjugated)

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Cell Preparation: a. Culture endothelial cells with or without stimuli (e.g., TNF-α, IL-1β) for the desired time. b. Wash the cells with PBS. c. Detach the cells using a gentle cell detachment solution to preserve surface proteins. d. Resuspend the cells in cold FACS buffer.

-

Antibody Staining: a. Aliquot the cell suspension into FACS tubes. b. Add the primary anti-ICAM-1 antibody or an isotype control antibody to the respective tubes. c. Incubate on ice for 30-60 minutes in the dark. d. Wash the cells with FACS buffer by centrifugation. e. If using an unconjugated primary antibody, resuspend the cells in FACS buffer containing the fluorescently-conjugated secondary antibody. f. Incubate on ice for 30 minutes in the dark. g. Wash the cells with FACS buffer.

-

Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer. b. Acquire the data on a flow cytometer. c. Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI), which corresponds to the level of ICAM-1 expression.[16]

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways associated with ICAM-1 function in endothelial cells.

Caption: Upstream regulation of ICAM-1 expression in endothelial cells.

References

- 1. ICAM-1 - Wikipedia [en.wikipedia.org]

- 2. ICAM-1 signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ICAM-1 (CD54): a counter-receptor for Mac-1 (CD11b/CD18) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational Design of Intercellular Adhesion Molecule-1 (ICAM-1) Variants for Antagonizing Integrin Lymphocyte Function-associated Antigen-1-dependent Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-specific binding forces of LFA-1 and Mac-1 in neutrophil adhesion and crawling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assaying antigen-specific T cell trans-endothelial migration in vitro with the Transwell system: application in tumor immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. molbiolcell.org [molbiolcell.org]

- 13. Flow stimulates ICAM-1 expression time and shear stress dependently in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. neurology.org [neurology.org]

- 15. Serum and CSF levels of soluble intercellular adhesion molecule-1 (ICAM-1) in inflammatory neurologic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Melanoma upregulates ICAM-1 expression on endothelial cells through engagement of tumor CD44 with endothelial E-selectin and activation of a PKCα–p38–SP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Regulation of the ICAM-1 Gene

Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, is a critical cell surface glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2] Its expression on endothelial cells and various immune cells is fundamental for leukocyte adhesion, transendothelial migration, and T-cell activation, playing a pivotal role in inflammatory responses and immune surveillance.[3][4] Given its central role in numerous pathological conditions, including chronic inflammation, autoimmune diseases, and cancer, the ICAM-1 gene (ICAM1) is a significant target for therapeutic intervention.[5][6] This guide provides a detailed examination of the ICAM1 gene structure, its complex regulatory mechanisms, and the experimental methodologies used for its study.

ICAM-1 Gene Structure

The human ICAM1 gene is located on the short arm of chromosome 19 (19p13.2).[7] The gene consists of seven exons separated by six introns.[7][8][9] The protein-coding region gives rise to a transmembrane protein with five extracellular immunoglobulin-like domains, a transmembrane domain, and a short cytoplasmic tail.[9]

The 5' upstream region of the ICAM1 gene contains a complex promoter that lacks a canonical TATA box but includes multiple transcription initiation sites.[10] This promoter region is rich in binding sites for a multitude of transcription factors, which allows for a nuanced and stimulus-specific regulation of gene expression.[3][10]

Key Regulatory Regions:

-

Promoter Region: Contains binding sites for key transcription factors including Nuclear Factor kappa B (NF-κB), Activator Protein-1 (AP-1), Specificity Protein 1 (SP-1), Signal Transducer and Activator of Transcription (STAT), and Ets family transcription factors.[6][10][11]

-

Enhancer and Silencer Elements: The constitutive and inducible expression of ICAM-1 is controlled by a balance of enhancing and silencing elements within the 5' upstream region.[5] For instance, a silencer region has been identified between positions -339 and -290, while enhancer activities are located further upstream.[5]

-

Intronic Regulatory Elements: The first intron of the ICAM1 gene also contains functional regulatory elements. Notably, two putative NF-κB binding sites have been identified within intron-1, which contribute to the optimal transcription of the gene in response to certain stimuli like thrombin.[12]

References

- 1. ICAM-1 - Wikipedia [en.wikipedia.org]

- 2. New insights into the regulation of ICAM-1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene regulation of intracellular adhesion molecule-1 (ICAM-1): A molecule with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constitutive expression of human intercellular adhesion molecule-1 (ICAM-1) is regulated by differentially active enhancing and silencing elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcription factor occupancy limits DNA methylation and determines ICAM1 expression in breast cancer: TF binding limits DNA methylation and regulates ICAM1 level - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intercellular Adhesion Molecule 1: More than a Leukocyte Adhesion Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ICAM-1 molecular mechanism and genome wide SNP's association studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. NF-κB regulates thrombin-induced ICAM-1 gene expression in cooperation with NFAT by binding to the intronic NF-κB site in the ICAM-1 gene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Intercellular Adhesion Molecule 1 (ICAM-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intercellular Adhesion Molecule 1 (ICAM-1), also known as CD54, is a critical cell surface glycoprotein (B1211001) belonging to the immunoglobulin superfamily. Its discovery in the 1980s was a landmark in immunology, revealing a key mechanism for leukocyte adhesion and migration, which is fundamental to the inflammatory response. Initially identified as a counter-receptor for the integrin Lymphocyte Function-Associated Antigen 1 (LFA-1), the role of ICAM-1 has expanded to include functions in signal transduction, immune synapse formation, and as a receptor for pathogens like the human rhinovirus. This technical guide provides a comprehensive overview of the discovery, molecular characterization, and historical significance of ICAM-1, detailing the key experiments and signaling pathways that have defined our understanding of this multifaceted molecule.

The Discovery of ICAM-1: A Ligand for LFA-1

The story of ICAM-1 is intrinsically linked to the study of leukocyte adhesion. In the early 1980s, Timothy Springer's laboratory identified LFA-1 as a key molecule involved in the adhesion of cytotoxic T lymphocytes (CTLs) to their target cells.[1] A pivotal observation was that LFA-1-dependent cell aggregation was not a homophilic interaction (LFA-1 binding to LFA-1).[1] This suggested the existence of a distinct counter-receptor, or ligand, for LFA-1 on opposing cells.

This hypothesis led to a seminal study published in 1986 by Rothlein, Dustin, Marlin, and Springer.[2][3] They generated monoclonal antibodies (mAbs) by immunizing mice with LFA-1-deficient human B-lymphoblastoid cells.[2] The key insight was that an antibody blocking the unknown ligand would inhibit LFA-1-dependent cell aggregation. This "function-first" screening approach successfully identified a mAb that blocked phorbol (B1677699) ester-stimulated aggregation of LFA-1 positive cells.[2][4] This antibody defined a novel cell surface glycoprotein, which they named Intercellular Adhesion Molecule 1 (ICAM-1) .[2][4]

Biochemical analysis showed ICAM-1 to be a single-chain protein with a molecular weight of approximately 90 kDa.[2][4] The definitive proof that ICAM-1 was a direct ligand for LFA-1 came in 1987, when Marlin and Springer purified ICAM-1 and incorporated it into artificial lipid membranes.[5] They demonstrated that LFA-1-expressing cells specifically bound to these ICAM-1-containing membranes, and this binding was inhibited by anti-LFA-1 or anti-ICAM-1 antibodies.[5] This elegant experiment confirmed the receptor-ligand relationship and opened the door to understanding the molecular basis of leukocyte adhesion.[1][5]

Molecular Cloning and Structural Characteristics

Following its functional identification, the next crucial step was the molecular cloning of the gene encoding ICAM-1. In 1988, two groups, one led by Timothy Springer and the other by Brian Seed, independently reported the cloning of human ICAM-1 cDNA.[6][7] The deduced amino acid sequence revealed that ICAM-1 was a type I transmembrane protein and a member of the immunoglobulin superfamily (IgSF), characterized by five extracellular Ig-like domains.[6][8] It also possesses a single transmembrane region and a short cytoplasmic tail.[9]

Subsequent studies identified ligands for other domains and confirmed that the primary binding site for LFA-1 is located on the first, most N-terminal Ig-like domain (D1). The binding site for Macrophage-1 antigen (Mac-1, another β2 integrin) is on the third domain (D3). ICAM-1 is also the primary receptor for the major group of human rhinoviruses, which also bind to the D1 domain.[10]

Quantitative Data Summary

Quantitative analysis of ICAM-1 has been essential for understanding its function in cell adhesion and signaling. The data below summarizes key molecular and cellular properties.

| Parameter | Value | Cell/System Context | Reference(s) |

| Molecular Weight | 72-110 kDa | Human; varies with glycosylation | [9][11] |

| Predicted MW (unglycosylated) | ~58 kDa | Human protein sequence | [8] |

| Binding Affinity (Kd) for LFA-1 | ~500 nM (monovalent) | Surface Plasmon Resonance (soluble proteins) | [12] |

| Basal Expression | Low | Human Umbilical Vein Endothelial Cells (HUVEC) | [13] |

| Stimulated Expression (TNF-α) | 5- to 16-fold increase | HUVEC, Human Brain Microvascular Endothelial Cells | [14][15] |

Key Experimental Protocols

The discovery and characterization of ICAM-1 relied on several key experimental methodologies. Detailed below are the conceptual protocols that were instrumental in this process.

Protocol 1: Monoclonal Antibody Production and Screening

This protocol outlines the "function-first" approach used to identify the anti-ICAM-1 monoclonal antibody.

-

Immunization: Mice are immunized with whole cells that express the target ligand but lack the corresponding receptor (e.g., LFA-1-deficient B-lymphoblastoid cells). This directs the immune response towards other surface molecules involved in adhesion.[2][16]

-

Hybridoma Production: Spleen cells from the immunized mice are harvested and fused with immortal myeloma cells to create hybridoma clones, each producing a single type of monoclonal antibody.[17]

-

Functional Screening: Hybridoma supernatants are screened for their ability to inhibit a specific biological function. In the case of ICAM-1, this was the LFA-1-dependent, phorbol ester-induced aggregation of lymphocytes.[2][4]

-

Cloning and Expansion: Hybridoma clones that secrete function-blocking antibodies are isolated, cloned by limiting dilution, and expanded to produce a continuous supply of the specific monoclonal antibody.[18]

-

Antibody Characterization: The antibody is used to identify the target antigen via immunoprecipitation and SDS-PAGE, determining its molecular weight and structure.[2]

Protocol 2: Cell Adhesion Assay

This assay is used to quantify the adhesion of leukocytes to ICAM-1, either on other cells or as a purified protein.

-

Plate Coating: 96-well microplates are coated with purified recombinant ICAM-1 (e.g., 10 µg/ml in PBS) or with a monolayer of ICAM-1-expressing cells (e.g., TNF-α stimulated endothelial cells). The plate is then blocked with a protein solution like bovine serum albumin (BSA) to prevent non-specific binding.[19][20]

-

Cell Labeling: The leukocyte population to be tested (e.g., T-lymphocytes) is labeled with a fluorescent dye, such as Calcein-AM, which becomes fluorescent inside living cells.[19]

-

Incubation: The fluorescently labeled leukocytes are added to the ICAM-1 coated wells and incubated for a set period (e.g., 30-60 minutes at 37°C) to allow for adhesion.[19]

-

Washing: Non-adherent cells are removed by a gentle washing procedure. This is a critical step to ensure that only specifically bound cells remain.[19]

-

Quantification: The fluorescence remaining in each well is measured using a plate reader. The intensity of the fluorescence is directly proportional to the number of adherent cells. Control wells (e.g., coated with BSA only) are used to determine background adhesion.[19]

Protocol 3: cDNA Library Expression Cloning

This powerful technique was used to isolate the gene for ICAM-1 using an antibody probe without prior knowledge of the gene sequence.

-

cDNA Library Construction: Messenger RNA (mRNA) is extracted from cells that express high levels of ICAM-1 (e.g., cytokine-stimulated endothelial cells). This mRNA is reverse-transcribed into complementary DNA (cDNA). The resulting cDNA fragments are then ligated into a mammalian expression vector, creating a library where each vector contains a cDNA from the original cell.[21][22]

-

Transfection: The cDNA library is transfected into a host cell line that does not normally express the protein of interest (e.g., COS cells). The cells are typically transfected in pools.[23]

-

Cell Panning/Screening: After allowing time for protein expression, the transfected cells are screened using the anti-ICAM-1 monoclonal antibody. A common method is "panning," where petri dishes are coated with the antibody. When the transfected cells are added, only those expressing ICAM-1 on their surface will bind to the dish.[23]

-

Plasmid Rescue: The adherent cells are lysed, and the plasmid DNA is isolated (rescued).

-

Iteration and Isolation: The rescued plasmid DNA, now enriched for the ICAM-1 clone, is used to transform E. coli for amplification. The process of transfection and panning is repeated for several rounds to highly enrich for the specific plasmid.

-

Clone Characterization: After sufficient enrichment, individual bacterial colonies are selected, and the plasmid DNA is isolated and sequenced to identify the full-length cDNA for ICAM-1.[6]

ICAM-1 Signaling: More Than Just an Anchor

While initially viewed as a passive adhesion molecule, it is now clear that ICAM-1 actively participates in "outside-in" signaling. When leukocytes bind to ICAM-1 on endothelial cells, it triggers a cascade of intracellular events within the endothelial cell.[10][13] This signaling is crucial for rearranging the actin cytoskeleton to facilitate the transmigration of the leukocyte through the endothelial barrier.

The short cytoplasmic tail of ICAM-1 lacks intrinsic enzymatic activity but serves as a scaffold to recruit cytoskeletal and signaling proteins. Ligation of ICAM-1 leads to its clustering and the activation of small GTP-binding proteins of the Rho family (particularly RhoA).[24][25] RhoA, in turn, activates Rho-kinase (ROCK), which promotes the formation of actin stress fibers and focal adhesions.[26][27] This process increases endothelial stiffness and helps to open a transcellular or paracellular route for the migrating leukocyte. Key downstream events include the tyrosine phosphorylation of cytoskeleton-associated proteins like focal adhesion kinase (FAK), paxillin, and p130Cas.[25]

Conclusion

The discovery of Intercellular Adhesion Molecule 1 was a pivotal moment in immunology and cell biology. It transitioned the field from a conceptual understanding of cell adhesion to a concrete molecular one. The initial identification of ICAM-1 as the ligand for LFA-1 established a new paradigm for leukocyte-endothelial interactions. Subsequent research, enabled by the cloning of its gene and the development of specific molecular tools, has revealed its complex roles in inflammation, immune surveillance, and signal transduction. The history of ICAM-1 serves as a prime example of how a function-first, antibody-based discovery can unveil a molecule of central importance to both normal physiology and a wide range of pathological conditions, making it a continued subject of interest for therapeutic development.

References

- 1. Intercellular Adhesion Molecule 1 (ICAM-1): Getting a Grip on Leukocyte Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A human intercellular adhesion molecule (ICAM-1) distinct from LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A human intercellular adhesion molecule (ICAM-1) distinct from LFA-1. J. Immunol. 1986. 137: 1270-1274 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A human intercellular adhesion molecule (ICAM-1) distinct from LFA-1. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 5. Purified intercellular adhesion molecule-1 (ICAM-1) is a ligand for lymphocyte function-associated antigen 1 (LFA-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular cloning of murine intercellular adhesion molecule (ICAM-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. link.springer.com [link.springer.com]

- 8. sinobiological.com [sinobiological.com]

- 9. Human ICAM-1 (CD54) Recombinant Protein (150-05-50UG) [thermofisher.com]

- 10. ICAM-1 - Wikipedia [en.wikipedia.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibody Generation: Producing Monoclonal Antibodies Using Hybridomas [moodle2.units.it]

- 17. Production of Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]

- 18. Protocols: Monoclonal Antibody Production Process. EuroMAbNet [euromabnet.com]

- 19. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]

- 21. cDNA Library Construction Protocol - Creative Biogene [creative-biogene.com]

- 22. scispace.com [scispace.com]

- 23. Use of cDNA Library Expression Cloning to Identify Components of Heterodimeric Receptor Complexes | Springer Nature Experiments [experiments.springernature.com]

- 24. Outside-in HLA class I signaling regulates ICAM-1 clustering and endothelial-monocyte interactions via mTOR in transplant antibody-mediated rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ICAM-1 signaling pathways associated with Rho activation in microvascular brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The role of Rho/Rho-kinase pathway in the expression of ICAM-1 by linoleic acid in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. dspace.library.uu.nl [dspace.library.uu.nl]

An In-depth Technical Guide to the Core Structure and Domains of Intercellular Adhesion Molecule-1 (ICAM-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, is a crucial cell surface glycoprotein (B1211001) and a member of the immunoglobulin (Ig) superfamily.[1][2] Typically found at low levels on the membranes of leukocytes and endothelial cells, its expression is significantly upregulated in response to inflammatory stimuli such as interleukin-1 (IL-1) and tumor necrosis factor (TNF).[2] ICAM-1 plays a pivotal role in the immune system by mediating the adhesion and transmigration of leukocytes from blood vessels into tissues. It serves as a primary ligand for the β2 integrins, Lymphocyte Function-Associated Antigen-1 (LFA-1; CD11a/CD18) and Macrophage-1 Antigen (Mac-1; CD11b/CD18).[1][2] Beyond its adhesive functions, ICAM-1 is also involved in intracellular signaling cascades that influence cellular responses. Furthermore, it is exploited by pathogens like the human rhinovirus as a receptor for cellular entry.[2] This guide provides a detailed examination of the structure and domains of the ICAM-1 protein.

ICAM-1 Protein Structure

ICAM-1 is a type I transmembrane protein characterized by a significant extracellular region, a single pass transmembrane helix, and a short cytoplasmic tail.[2][3] The mature protein is heavily glycosylated, with its molecular weight ranging from 80 to 114 kDa, a notable increase from its 60 kDa unglycosylated form.[1]

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data related to the human ICAM-1 protein.

Table 1: Domain Structure and Amino Acid Boundaries of Human ICAM-1

| Domain | Description | Amino Acid Residues | Number of Amino Acids |

| Signal Peptide | Cleaved for maturation | 1-27 | 27 |

| Extracellular Domain | Comprises five Ig-like domains | 28-480 | 453 |

| Immunoglobulin-like domain 1 (D1) | Ig-like C2-type 1 | 41-103 | 63 |

| Immunoglobulin-like domain 2 (D2) | Ig-like C2-type 2 | 128-193 | 66 |

| Immunoglobulin-like domain 3 (D3) | Ig-like C2-type | Not explicitly defined in search results | - |

| Immunoglobulin-like domain 4 (D4) | Ig-like C2-type | Not explicitly defined in search results | - |

| Immunoglobulin-like domain 5 (D5) | Ig-like C2-type | Not explicitly defined in search results | - |

| Transmembrane Domain | Single alpha-helical pass | 481-503 | 23 |

| Cytoplasmic Domain | Short intracellular tail | 504-532 | 29 |

| Full-Length Protein | Mature protein after signal peptide cleavage | 28-532 | 505 |

Note: Specific amino acid boundaries for domains D3, D4, and D5 were not explicitly available in the provided search results. The ranges for D1 and D2 are based on UniProt data.[4]

Table 2: Molecular Weight of Human ICAM-1

| Form | Molecular Weight (Da) | Notes |

| Unprocessed (including signal peptide) | 57,825 | Calculated from sequence.[4] |

| Unglycosylated (mature protein) | ~60,000 | |

| Glycosylated (mature protein) | 80,000 - 114,000 | Varies depending on the extent of glycosylation.[1] |

| Recombinant Human ICAM-1 (extracellular domain) | 49,500 | Glycosylated monomer.[5] |

| Recombinant Human ICAM-1 Fc Chimera (monomer) | 76,000 | Predicted molecular mass. |

Table 3: Ligand Binding Affinity for Human ICAM-1

| Ligand | ICAM-1 Construct | Method | KD (nM) | kon (M-1s-1) | koff (s-1) | Reference |

| Monomeric sLFA-1 | D1D2-IgG | Surface Plasmon Resonance | 500 | Not specified | 0.1 | [6] |

| High-affinity αL I domain | Wild-type ICAM-1 | Not specified | 185 ± 12 | Not specified | Not specified | [7] |

| Dimeric-rich sICAM-1 | Purified LFA-1 | Gel Filtration Chromatography | Enhanced affinity compared to monomer | Not specified | Not specified | [8] |

Detailed Domain Description

Extracellular Domain

The extensive extracellular region of ICAM-1 is composed of five tandem immunoglobulin-like domains, designated D1 through D5, arranged end-to-end.[3] These domains are crucial for ligand binding and dimerization.

-

Immunoglobulin-like Domain 1 (D1): This N-terminal domain is the primary binding site for its main ligand, LFA-1.[9] Specifically, a highly conserved glutamic acid residue (Glu34) within this domain is critical for this interaction.[9] Domain D1 is also the binding site for the major group of human rhinoviruses.[10]

-

Immunoglobulin-like Domain 2 (D2): This domain, along with D1, forms a functional unit for some interactions. The crystal structure of the D1-D2 fragment has been resolved, providing insights into ligand and virus binding.[11]

-

Immunoglobulin-like Domain 3 (D3): This domain contains the binding site for another important integrin ligand, Mac-1.[9] Conserved aspartic acid (Asp229) and glutamic acid (Glu254) residues in D3 are key for this interaction.[9]

-

Immunoglobulin-like Domain 4 (D4) and Domain 5 (D5): These domains are involved in the homodimerization of ICAM-1 on the cell surface. This dimerization is thought to increase the avidity of ICAM-1 for its ligands.

Transmembrane Domain

A single alpha-helical segment of approximately 23 amino acids anchors the ICAM-1 protein within the cell membrane. This hydrophobic region traverses the lipid bilayer, connecting the extracellular domains to the intracellular cytoplasmic tail.

Cytoplasmic Domain

The short cytoplasmic tail of ICAM-1, consisting of about 29 amino acids, is a critical signaling hub. Though lacking intrinsic enzymatic activity, it interacts with various cytoskeletal and signaling proteins to transduce signals into the cell upon ligand binding.[3] This "outside-in" signaling is essential for processes such as the transendothelial migration of leukocytes.[12] Deletion of this domain abrogates the ability of ICAM-1 to support leukocyte transmigration, even though ligand binding to the extracellular domain remains intact.[12]

ICAM-1 Signaling Pathway

Engagement of ICAM-1 by its ligands, such as LFA-1 on leukocytes, initiates a cascade of intracellular signaling events within the endothelial cell. This signaling is crucial for the remodeling of the actin cytoskeleton, which is necessary to allow the passage of leukocytes through the endothelial barrier.

References

- 1. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICAM-1 - Wikipedia [en.wikipedia.org]

- 3. Intercellular Adhesion Molecule 1: More than a Leukocyte Adhesion Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Human ICAM-1 (CD54) Recombinant Protein (150-05-50UG) [thermofisher.com]

- 6. Direct quantification of the modulation of interaction between cell- or surface-bound LFA-1 and ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational Design of Intercellular Adhesion Molecule-1 (ICAM-1) Variants for Antagonizing Integrin Lymphocyte Function-associated Antigen-1-dependent Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The native structure of intercellular adhesion molecule-1 (ICAM-1) is a dimer. Correlation with binding to LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intercellular Adhesion Molecule 1: More than a Leukocyte Adhesion Molecule | MDPI [mdpi.com]

- 10. The structure of the two amino-terminal domains of human ICAM-1 suggests how it functions as a rhinovirus receptor and as an LFA-1 integrin ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. T-cell interaction with ICAM-1/ICAM-2 double-deficient brain endothelium in vitro: the cytoplasmic tail of endothelial ICAM-1 is necessary for transendothelial migration of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Activation of the ICAM-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, is a transmembrane glycoprotein (B1211001) of the immunoglobulin superfamily. While classically recognized for its pivotal role in mediating the firm adhesion of leukocytes to the endothelium during inflammatory responses, it is now unequivocally established that ICAM-1 is not merely a passive anchor but an active signaling molecule. Upon engagement by its ligands, primarily the integrins LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18) on leukocytes, ICAM-1 initiates a complex network of intracellular signaling cascades within the cell, a process termed "outside-in" signaling.[1][2] This signaling is crucial for a variety of physiological and pathological processes, including leukocyte transmigration, immune synapse formation, regulation of endothelial barrier function, and even cancer metastasis.[3][4][5]

This technical guide provides a comprehensive overview of the core mechanisms of ICAM-1 signaling pathway activation, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the signaling cascades and experimental workflows.

Core Signaling Pathways

The cytoplasmic domain of ICAM-1 is short and lacks intrinsic enzymatic activity.[6] Therefore, its signaling capacity relies on its interaction with a variety of scaffolding and adaptor proteins that connect it to the actin cytoskeleton and various enzymatic signaling cascades.[5] Ligand binding to the extracellular domain of ICAM-1 induces its clustering on the cell surface, which is a critical initiating event for signal transduction.[7] This clustering facilitates the recruitment and activation of several key downstream signaling pathways.

Key Downstream Signaling Cascades:

-

Rho GTPases: ICAM-1 ligation rapidly activates the small GTPase RhoA.[8] This activation is crucial for the rearrangement of the actin cytoskeleton, leading to the formation of stress fibers and influencing cell shape and motility.[7] The RhoA GEF, LARG, has been identified as a key mediator of ICAM-1-dependent RhoA activation.[9]

-

Src Family Kinases (SFKs): Cross-linking of ICAM-1 leads to the activation of Src family kinases.[5] This activation can be dependent on reactive oxygen species (ROS) and the phosphatase SHP-2.[5] Activated Src can then phosphorylate a variety of downstream targets, including cortactin and p130Cas, contributing to cytoskeletal rearrangements.[4]

-

Mitogen-Activated Protein Kinases (MAPKs): The three major MAPK pathways—ERK, p38, and JNK—are activated upon ICAM-1 engagement.[10] These pathways play a crucial role in regulating gene expression, contributing to the long-term inflammatory response of the endothelium.[10] For instance, ICAM-1-mediated activation of ERK1/2 can lead to the upregulation of other adhesion molecules like VCAM-1.[11]

-

NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammatory gene expression. While some stimuli that induce ICAM-1 expression are NF-κB dependent, there is also evidence that ICAM-1 signaling itself can modulate NF-κB activity, creating a potential feedback loop.[12][13]

Data Presentation

The following tables summarize key quantitative data related to the activation of the ICAM-1 signaling pathway.

| Parameter | Cell Type | Stimulus | Fold Change/Observation | Reference(s) |

| Protein Activation | ||||

| ERK-1 Phosphorylation | HUVEC | Anti-ICAM-1 Antibody Cross-linking | ~40% increase in activation | [11] |

| Src Phosphorylation | Mouse Lungs | TNFα | ~2-fold increase in c-Src activity | [14] |

| Gene Expression | ||||

| ICAM-1 mRNA | Muscle Cells | Muscle Overload | 10-30 fold increase | [15] |

| NF-κB Reporter Gene | Respiratory Epithelial Cells | Adenovirus Vector (Ad.CFTR) | ~13-fold increase | [12] |

| ICAM-1 Promoter-Intron Reporter | Endothelial Cells | Thrombin | ~25-fold increase | [16] |

| Cellular Responses | ||||

| Vascular Permeability | Mouse Cremaster Microvessels | TNFα | 2-2.5 fold increase in solute permeability | [17] |

| PMN Adhesion | Mouse Lungs | TNFα | 3-fold increase | [14] |

| Endothelial Barrier Function | HDMEC | ICAM-1 Transduction | Reduced Transendothelial Electrical Resistance (TEER) | [6] |

Mandatory Visualizations

ICAM-1 Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. ICAM-1 signaling pathways associated with Rho activation in microvascular brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of SRC tyrosine kinases in response to ICAM-1 ligation in pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased ICAM-1 expression causes endothelial cell leakiness, cytoskeletal reorganization and junctional alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inside-Out Regulation of ICAM-1 Dynamics in TNF-α-Activated Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. The RhoA GEF, LARG, mediates ICAM-1-dependent mechanotransduction in endothelial cells to stimulate transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endothelial MAPKs Direct ICAM-1 Signaling to Divergent Inflammatory Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activation of NF-kB mediates ICAM-1 induction in respiratory cells exposed to an adenovirus-derived vector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-kappa B/Rel family members regulating the ICAM-1 promoter in monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Src Phosphorylation of Endothelial Cell Surface ICAM-1 Mediates Neutrophil Adhesion and Contributes to the Mechanism of Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Leukocyte-endothelial cell interactions are linked to vascular permeability via ICAM-1-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of ICAM-1 in Leukocyte Extravasation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, is a critical cell surface glycoprotein (B1211001) that orchestrates the recruitment of leukocytes from the bloodstream to sites of inflammation and tissue injury.[1][2] This transmembrane protein, a member of the immunoglobulin superfamily, is basally expressed at low levels on endothelial cells and various immune cells.[1][3] However, in response to inflammatory stimuli, its expression is significantly upregulated, transforming the endothelial surface into a landscape ripe for leukocyte adhesion and subsequent extravasation.[1][3][4] This guide provides an in-depth examination of the multifaceted role of ICAM-1 in this process, detailing its molecular interactions, signaling cascades, and the experimental methodologies used for its study.

The Leukocyte Extravasation Cascade: A Multi-Step Process

Leukocyte extravasation is a highly regulated cascade of events involving the sequential tethering, rolling, firm adhesion, and transmigration of leukocytes across the endothelial barrier. ICAM-1 plays a pivotal role primarily in the firm adhesion and transmigration stages.[5][6]

-

Tethering and Rolling: This initial phase is primarily mediated by selectins, which facilitate the capture of circulating leukocytes and their subsequent rolling along the vessel wall.[5]

-

Firm Adhesion: Upon activation by chemokines presented on the endothelial surface, leukocyte integrins, particularly Lymphocyte Function-Associated Antigen-1 (LFA-1; CD11a/CD18) and Macrophage-1 Antigen (Mac-1; CD11b/CD18), undergo a conformational change to a high-affinity state.[6][7] These activated integrins then bind with high affinity to ICAM-1 on the endothelial cell surface, leading to the firm arrest of the rolling leukocyte.[6][8][9]

-

Transendothelial Migration (Diapedesis): Following firm adhesion, the leukocyte migrates across the endothelial layer. This can occur through two distinct routes: the paracellular route (between adjacent endothelial cells) or the transcellular route (directly through an individual endothelial cell).[10] ICAM-1 is crucial for both pathways, with evidence suggesting its cytoplasmic tail is particularly important for facilitating transcellular migration.[8][10]

Molecular Interactions and Signaling Pathways

The binding of leukocyte integrins to ICAM-1 is not merely a passive tethering event; it initiates a bidirectional signaling cascade that actively facilitates transmigration.

Endothelial Cell Signaling

Ligation of ICAM-1 on endothelial cells by leukocyte integrins triggers a series of "outside-in" signaling events.[1][4] This clustering of ICAM-1 leads to the recruitment of various adaptor proteins to its cytoplasmic tail, including cortactin, ezrin, radixin, and moesin (B1176500) (ERM) proteins.[1] This, in turn, activates downstream signaling pathways:

-

Cytoskeletal Rearrangement: ICAM-1 engagement activates Rho GTPases (such as RhoA), Src family kinases, and protein kinase C (PKC).[1][8] These signaling events lead to the reorganization of the actin cytoskeleton, forming actin-rich projections that surround the adherent leukocyte.[5][8] This cytoskeletal remodeling is thought to help guide the leukocyte during transmigration and maintain barrier integrity.

-

Increased Permeability: ICAM-1 signaling can also lead to a transient and localized increase in endothelial permeability, which may facilitate leukocyte passage.[4] This is partly mediated by the phosphorylation of vascular endothelial (VE)-cadherin, a key component of adherens junctions.[4]

-

Pro-inflammatory Gene Expression: ICAM-1 ligation can activate MAP kinases (ERK and JNK), leading to the activation of transcription factors like AP-1.[8] This can result in a positive feedback loop, further upregulating the expression of ICAM-1 and other pro-inflammatory molecules.[3][8]

Leukocyte Signaling

Concurrently, the binding of LFA-1 and Mac-1 to ICAM-1 transduces "inside-out" signals within the leukocyte, which are essential for its activation, adhesion strengthening, and migratory behavior. Chemokine signaling is a primary driver of this process, leading to the activation of GTPases that modulate integrin affinity and avidity.

Quantitative Data on ICAM-1 in Leukocyte Extravasation

The following tables summarize key quantitative findings related to ICAM-1's role in leukocyte extravasation.

| Condition | ICAM-1 Expression Change | Cell Type | Reference |

| TNF-α stimulation | Significant upregulation | Human Umbilical Vein Endothelial Cells (HUVECs) | [4][10] |

| IL-1β stimulation | Upregulation | Endothelial Cells | [1][4] |

| IFN-γ stimulation | Upregulation | Endothelial Cells, Intestinal Epithelial Cells | [1][4] |

| Hypoxia and Reoxygenation | Increased expression | Human Cerebral Microvessels | [11] |

| Pressure Overload (Heart) | Increased mRNA expression | Wild-type mice Left Ventricle | [12] |

Table 1: Regulation of ICAM-1 Expression. This table highlights various inflammatory stimuli and conditions that lead to an increase in ICAM-1 expression on different cell types.

| Intervention | Effect on Leukocyte Adhesion/Transmigration | Experimental Model | Reference |

| Anti-ICAM-1 antibody | Prevents extravasation | Organotypic model of vessel wall | [13] |

| Blocking LFA-1 | Reduces transcellular TEM more effectively than blocking Mac-1 | In vitro flow model with HUVECs | [10] |

| Blocking neutrophil β2-integrins | 45-65% decrease in neutrophil adhesion | Primary mouse lung and heart endothelial cells | [14] |

| ICAM-1 knockout | Dramatically diminished binding of monocytic cells | hPSC-derived endothelial cells | [15] |

| Disruption of ICAM-1 cytoplasmic tail | Preferentially reduces transcellular TEM | In vitro flow model with HUVECs | [8][10] |

Table 2: Functional Impact of ICAM-1 Inhibition. This table summarizes the outcomes of various experimental interventions targeting the ICAM-1/integrin interaction, demonstrating its critical role in leukocyte adhesion and migration.

Experimental Protocols for Studying ICAM-1 Function

A variety of in vitro and in vivo models are employed to investigate the role of ICAM-1 in leukocyte extravasation.

In Vitro Flow Chamber Assay

This assay simulates the physiological conditions of blood flow to study leukocyte-endothelial interactions.

Methodology:

-

Endothelial Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence on glass slides or in microfluidic chambers.

-

Inflammatory Stimulation: The endothelial monolayer is treated with an inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL for 4-24 hours), to induce ICAM-1 expression.[10][16]

-

Leukocyte Isolation: Leukocytes (e.g., neutrophils) are isolated from fresh human blood.

-

Perfusion: The isolated leukocytes are perfused over the activated endothelial monolayer at a defined physiological shear stress.

-

Microscopy and Analysis: Leukocyte rolling, adhesion, and transmigration are observed and quantified using live-cell microscopy. The involvement of ICAM-1 can be confirmed by using blocking antibodies against ICAM-1 or its ligands, LFA-1 and Mac-1.[10]

Immunofluorescence Staining for ICAM-1 Expression

This technique is used to visualize and quantify the expression and localization of ICAM-1 on the cell surface.

Methodology:

-

Cell Preparation: Endothelial cells are cultured on coverslips and may be stimulated with inflammatory agents.

-

Fixation: Cells are fixed with a suitable fixative (e.g., paraformaldehyde).

-

Blocking: Non-specific antibody binding sites are blocked using a blocking buffer (e.g., containing bovine serum albumin).[16]

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for ICAM-1.[16]

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.[16]

-

Counterstaining and Mounting: Nuclei can be counterstained (e.g., with DAPI), and the coverslip is mounted onto a microscope slide.

-

Imaging: The distribution and intensity of the fluorescent signal corresponding to ICAM-1 are visualized using a fluorescence or confocal microscope.

In Vivo Models

Animal models, such as mouse models of inflammation, are invaluable for studying leukocyte extravasation in a physiological context.

Methodology (Cremaster Muscle Intravital Microscopy):

-

Animal Model: Anesthetized mice are used. The cremaster muscle, a thin, exteriorized muscle, is prepared for microscopic observation.

-

Inflammatory Challenge: An inflammatory stimulus (e.g., TNF-α) can be locally or systemically administered.

-

Visualization: The microcirculation of the cremaster muscle is visualized in real-time using an intravital microscope.

-

Data Acquisition: Leukocyte rolling velocity, adhesion, and transmigration into the surrounding tissue are quantified.

-

Genetic and Antibody Studies: The role of ICAM-1 can be investigated using ICAM-1 knockout mice or by administering blocking antibodies.[4]

Conclusion

ICAM-1 is an indispensable molecule in the process of leukocyte extravasation, acting as a key receptor for the firm adhesion of leukocytes and initiating signaling cascades that facilitate their transmigration across the endothelium. A thorough understanding of its function, regulation, and signaling pathways is paramount for the development of novel therapeutic strategies targeting inflammatory and autoimmune diseases where aberrant leukocyte recruitment is a central pathological feature. The experimental models and methodologies described herein provide a robust framework for continued research in this critical area of immunology and vascular biology.

References

- 1. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICAM-1 signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICAM-1 - Wikipedia [en.wikipedia.org]

- 4. Leukocyte rolling and adhesion via ICAM-1 signals to endothelial permeability. Focus on “Leukocyte rolling and adhesion both contribute to regulation of microvascular permeability to albumin via ligation of ICAM-1” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sysy-histosure.com [sysy-histosure.com]

- 7. Distinct roles for LFA-1 affinity regulation during T-cell adhesion, diapedesis, and interstitial migration in lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hug Tightly and Say Goodbye: Role of Endothelial ICAM-1 in Leukocyte Transmigration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hug tightly and say goodbye: role of endothelial ICAM-1 in leukocyte transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ICAM-1 regulates neutrophil adhesion and transcellular migration of TNF-α-activated vascular endothelium under flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Intercellular Adhesion Molecule 1 Regulates Left Ventricular Leukocyte Infiltration, Cardiac Remodeling, and Function in Pressure Overload–Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intercellular adhesion molecule-1 in extravasation of normal mononuclear and leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Shear forces induce ICAM-1 nanoclustering on endothelial cells that impact on T-cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ICAM-1 Expression Patterns in Different Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, is a cell surface glycoprotein (B1211001) belonging to the immunoglobulin superfamily. It plays a crucial role in the immune system by mediating the adhesion and transmigration of leukocytes from the bloodstream into tissues. While its basal expression is typically low in most tissues, it is significantly upregulated by pro-inflammatory cytokines, making it a key player in inflammatory responses and a target of interest in various diseases. This guide provides a comprehensive overview of ICAM-1 expression patterns, methods for its detection and quantification, and the signaling pathways that govern its expression.

Data Presentation: Quantitative ICAM-1 Expression in Healthy Human Tissues

The following tables summarize the expression of ICAM-1 at both the mRNA and protein levels across a range of healthy human tissues. This data is compiled from large-scale transcriptomic and proteomic databases, providing a comparative overview of ICAM-1 abundance.

Table 1: ICAM-1 mRNA Expression in Healthy Human Tissues

This table presents mRNA expression levels of ICAM-1 (Gene ID: 3383) in Transcripts Per Million (TPM) from the Genotype-Tissue Expression (GTEx) portal. TPM is a normalized measure of gene expression that accounts for sequencing depth and gene length.

| Tissue | Median TPM |

| Lung | 83.1 |

| Spleen | 51.9 |

| Small Intestine (Terminal Ileum) | 35.8 |

| Colon (Transverse) | 28.5 |

| Adrenal Gland | 23.4 |

| Pituitary | 20.9 |

| Artery (Tibial) | 20.3 |

| Heart (Left Ventricle) | 18.9 |

| Prostate | 17.5 |

| Thyroid | 16.8 |

| Ovary | 15.2 |

| Stomach | 14.7 |

| Uterus | 13.9 |

| Breast (Mammary Tissue) | 13.1 |

| Vagina | 12.8 |

| Nerve (Tibial) | 11.6 |

| Skin (Sun Exposed) | 10.5 |

| Adipose (Subcutaneous) | 9.8 |

| Esophagus (Mucosa) | 8.7 |

| Pancreas | 7.5 |

| Kidney (Cortex) | 6.4 |

| Liver | 5.1 |

| Brain (Cortex) | 2.3 |

| Skeletal Muscle | 1.9 |

Data sourced from the GTEx Portal on December 9, 2025.

Table 2: ICAM-1 Protein Abundance in Healthy Human Tissues

This table provides an overview of ICAM-1 protein abundance in parts per million (ppm) based on integrated data from the PaxDb, a comprehensive protein abundance database.

| Tissue | Abundance (ppm) | Rank (out of total proteins) |

| Lymph node | 170 | 1155 out of 10447 (top 25%) |

| Female gonad | 50.3 | 2884 out of 12486 (top 25%) |

| Testis | 33.7 | 4041 out of 13329 |

| Whole organism (integrated) | 204 | 914 out of 16376 (top 10%) |

Data sourced from PaxDb on December 9, 2025.

Table 3: Soluble ICAM-1 (sICAM-1) Levels in Healthy Human Biological Fluids

Soluble ICAM-1 is shed from the cell surface and can be detected in various body fluids. This table presents typical concentration ranges of sICAM-1 in healthy individuals.

| Biological Fluid | Concentration Range | Method of Detection |

| Serum | 100 - 200 ng/mL[1] | ELISA |

| Plasma | 100 - 200 ng/mL | ELISA |

| Bronchoalveolar Lavage (BAL) Fluid | Variable, typically lower than serum | ELISA |

ICAM-1 Expression in Disease

ICAM-1 expression is significantly upregulated in a multitude of pathological conditions, including:

-

Inflammatory Diseases: In conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis, ICAM-1 is highly expressed on endothelial cells, facilitating the influx of inflammatory cells into the affected tissues.

-

Cancer: Increased ICAM-1 expression has been observed in various malignancies, including melanoma, lung cancer, and colorectal cancer. Its expression can be on tumor cells themselves or on the surrounding stromal and endothelial cells, and it is often associated with metastasis and disease progression.

-

Infectious Diseases: During infections, ICAM-1 is upregulated to aid in the recruitment of immune cells to the site of infection. It also serves as a receptor for some pathogens, such as the human rhinovirus.

-

Cardiovascular Diseases: In atherosclerosis, ICAM-1 expression is elevated on endothelial cells in response to inflammatory stimuli, contributing to the recruitment of monocytes and T cells into the arterial wall.

Experimental Protocols

Accurate quantification of ICAM-1 expression is crucial for research and drug development. Below are detailed methodologies for key experimental techniques.

Immunohistochemistry (IHC) Protocol for ICAM-1 in Paraffin-Embedded Tissues

Immunohistochemistry allows for the visualization of ICAM-1 protein expression within the context of tissue architecture.

1. Deparaffinization and Rehydration:

- Immerse slides in three changes of xylene for 5 minutes each.

- Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.

- Immerse slides in 95% ethanol for 1 minute.

- Immerse slides in 70% ethanol for 1 minute.

- Rinse slides in distilled water.

2. Antigen Retrieval:

- Immerse slides in a pre-heated antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

- Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.

- Allow slides to cool to room temperature.

3. Staining:

- Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).

- Incubate slides with a hydrogen peroxide solution to block endogenous peroxidase activity.

- Wash slides with wash buffer.

- Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour to prevent non-specific antibody binding.

- Incubate slides with the primary antibody against ICAM-1, diluted in blocking solution, overnight at 4°C.

- Wash slides with wash buffer.

- Incubate slides with a biotinylated secondary antibody for 1 hour at room temperature.

- Wash slides with wash buffer.

- Incubate slides with an avidin-biotin-enzyme complex (e.g., HRP-streptavidin) for 30 minutes.

- Wash slides with wash buffer.

- Incubate slides with a chromogen substrate (e.g., DAB) until the desired color intensity is reached.

- Rinse slides in distilled water.

4. Counterstaining and Mounting:

- Counterstain with hematoxylin (B73222) to visualize cell nuclei.

- Dehydrate slides through a graded series of ethanol and xylene.

- Mount coverslips using a permanent mounting medium.

Western Blot Protocol for ICAM-1 Quantification

Western blotting is used to detect and quantify the total amount of ICAM-1 protein in a tissue or cell lysate.

1. Protein Extraction:

- Homogenize tissue samples in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Centrifuge the lysate to pellet cellular debris.

- Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

2. SDS-PAGE:

- Mix a standardized amount of protein from each sample with a loading buffer containing SDS and a reducing agent.

- Heat the samples to denature the proteins.

- Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

3. Protein Transfer:

- Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

4. Immunodetection:

- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody against ICAM-1, diluted in blocking solution, overnight at 4°C.

- Wash the membrane with wash buffer (e.g., TBST).

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane with wash buffer.

5. Detection and Analysis:

- Incubate the membrane with a chemiluminescent substrate.

- Capture the signal using an imaging system.

- Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble ICAM-1 (sICAM-1)

ELISA is a highly sensitive method for quantifying the concentration of soluble ICAM-1 in biological fluids.

1. Plate Preparation:

- A microplate is pre-coated with a capture antibody specific for ICAM-1.

2. Assay Procedure:

- Add standards and samples to the wells and incubate to allow sICAM-1 to bind to the capture antibody.

- Wash the wells to remove unbound substances.

- Add a biotin-conjugated detection antibody specific for ICAM-1 and incubate.

- Wash the wells.

- Add streptavidin-HRP and incubate.

- Wash the wells.

- Add a substrate solution (e.g., TMB) and incubate to allow for color development.

- Stop the reaction with a stop solution.

3. Data Analysis:

- Measure the absorbance at the appropriate wavelength.

- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

- Determine the concentration of sICAM-1 in the samples by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ICAM-1 expression and its detection can aid in understanding and experimental design.

NF-κB Signaling Pathway for ICAM-1 Induction

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of ICAM-1 gene expression in response to inflammatory stimuli such as TNF-α and IL-1β.

Immunohistochemistry (IHC) Experimental Workflow

This diagram outlines the major steps in performing immunohistochemistry for the detection of ICAM-1 in tissue samples.

Conclusion

Understanding the expression patterns of ICAM-1 in both healthy and diseased tissues is fundamental for elucidating its role in various physiological and pathological processes. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate ICAM-1 as a biomarker and a therapeutic target. The detailed protocols and visual workflows are intended to facilitate the design and execution of robust and reproducible experiments in the study of this critical adhesion molecule.

References

The Physiological Role of Soluble ICAM-1 (sICAM-1): A Technical Guide

Abstract

Soluble Intercellular Adhesion Molecule-1 (sICAM-1) is a circulating form of the transmembrane glycoprotein (B1211001) ICAM-1 (CD54), primarily generated through proteolytic cleavage from the surface of various cell types, including endothelial, epithelial, and immune cells. While traditionally viewed as a biomarker for inflammation and endothelial dysfunction, emerging evidence reveals that sICAM-1 is not merely a passive byproduct of cellular activation but an active participant in a range of physiological processes. This technical guide provides an in-depth exploration of the core physiological roles of sICAM-1, intended for researchers, scientists, and professionals in drug development. It details the quantitative levels of sICAM-1 in healthy individuals, comprehensive experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows.

Introduction: The Origin and Nature of sICAM-1

Intercellular Adhesion Molecule-1 (ICAM-1) is a member of the immunoglobulin superfamily, playing a critical role in the adhesion of leukocytes to endothelial cells and their subsequent transmigration into tissues. This process is fundamental to the inflammatory response. ICAM-1 expression is constitutively low on resting endothelial cells but is significantly upregulated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interferon-gamma (IFN-γ).

Soluble ICAM-1 (sICAM-1) is primarily generated by the enzymatic cleavage of the extracellular domain of membrane-bound ICAM-1 by proteases like elastase, cathepsins, and matrix metalloproteinases. An alternative source is the translation of a specific mRNA transcript that lacks the transmembrane and cytoplasmic domains. sICAM-1 retains the binding sites for its ligands, primarily the integrins Lymphocyte Function-associated Antigen-1 (LFA-1) and Macrophage-1 antigen (Mac-1) found on leukocytes. This ability to bind its natural ligands allows sICAM-1 to exert distinct physiological effects.

Physiological Functions of sICAM-1

The physiological role of sICAM-1 is multifaceted and context-dependent, often exhibiting a dual nature in both promoting and inhibiting inflammatory and immune responses.

Immune Modulation

A primary function of sICAM-1 is the modulation of leukocyte adhesion and migration. By competing with membrane-bound ICAM-1 for LFA-1 binding on leukocytes, high concentrations of sICAM-1 can act as a competitive inhibitor, thereby reducing leukocyte adhesion to the endothelium and potentially dampening the inflammatory response.[1][2] Conversely, at lower concentrations, sICAM-1 has been shown to enhance T-cell proliferation and cytokine production in response to alloantigens, suggesting a co-stimulatory role.[3] This suggests that the concentration of sICAM-1 can determine its pro- or anti-inflammatory effects.

Angiogenesis

sICAM-1 has been identified as a pro-angiogenic factor.[4][5] It can stimulate the migration of endothelial cells, promote the formation of tube-like structures in vitro, and induce neovascularization in vivo, as demonstrated in the chick chorioallantoic membrane (CAM) assay.[4][5] The pro-angiogenic activity of sICAM-1 suggests its involvement in physiological processes requiring new blood vessel formation, such as wound healing and tissue repair.

Endothelial Activation and Signaling

sICAM-1 is not only a marker of endothelial activation but can also directly induce signaling events in endothelial cells. Ligation of ICAM-1, which can be mimicked by sICAM-1, can lead to the activation of downstream signaling pathways, including the NF-κB and ERK pathways.[6] This can result in the production of pro-inflammatory cytokines and further upregulation of adhesion molecules, creating a positive feedback loop in inflammation.[6][7][8]

Quantitative Data on sICAM-1 Levels

The concentration of sICAM-1 in bodily fluids, particularly serum and plasma, is a valuable indicator of physiological and pathological states. The following tables summarize key quantitative data from healthy populations.

Table 1: Serum sICAM-1 Concentrations in Healthy Children and Adults

| Age Group | sICAM-1 Concentration (ng/mL) | Reference(s) |

| 6-10 years | 206.8 - 486.8 | [4][9][10] |

| 11-15 years | 184.1 - 354.0 | [4][9][10] |

| 9.5-15.5 years | Levels decrease by approximately 16% over this period | [5] |

| Adults (18-65 years) | 60.2 - 218.4 | [4][9][10] |

| Adults (Bulgarian population) | 128.9 - 347.48 | [11][12] |

Table 2: sICAM-1 Concentrations in Healthy Non-Pregnant and Pregnant Women

| Population | sICAM-1 Concentration (ng/mL) | Reference(s) |

| Non-pregnant women | 263.3 ± 11.6 | [13] |

| Pregnant women (1st Trimester) | 390.4 ± 25.7 | [13] |

| Pregnant women (2nd Trimester) | 386.3 ± 15.4 | [13] |

| Pregnant women (3rd Trimester) | 367.3 ± 15.8 | [13] |

| Normal pregnant women | 243.27 ± 57.56 | [14] |

Table 3: Effect of Exercise on Plasma sICAM-1 Levels in Healthy Individuals

| Exercise Type | Change in sICAM-1 Levels | Reference(s) |

| Strenuous endurance running (42 km) | Increased by 12% one day after exercise | [15] |

| Downhill running (30 min) | Increased by 14% one day after exercise | [15] |

| Moderate-intensity cycling | No significant change | [16] |

| High-intensity aerobic exercise | Acute, transient increase | [16] |

| Resistance training | No significant change | [16] |

| Long-term exercise training | Can lead to a reduction in resting sICAM-1 levels | [17][18] |

Experimental Protocols

Quantification of sICAM-1 by Enzyme-Linked Immunosorbent Assay (ELISA)

The sandwich ELISA is the most common method for the quantitative determination of sICAM-1 in biological fluids.

Principle: A monoclonal antibody specific for sICAM-1 is pre-coated onto the wells of a microplate. Standards and samples are added to the wells, and any sICAM-1 present is captured by the immobilized antibody. A second, biotinylated polyclonal antibody that recognizes a different epitope on sICAM-1 is then added, forming a "sandwich". Streptavidin conjugated to horseradish peroxidase (HRP) is subsequently added, which binds to the biotinylated antibody. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of sICAM-1 in the sample and is measured spectrophotometrically.

Detailed Protocol (Example): This is a generalized protocol and should be adapted based on the specific ELISA kit manufacturer's instructions.

-

Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's manual.

-

Sample Addition: Add 100 µL of standards and diluted samples to the appropriate wells of the pre-coated microplate.

-

Incubation: Cover the plate and incubate for 2.5 hours at room temperature or as specified by the manufacturer.

-

Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer.

-

Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

-

Incubation: Cover the plate and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 4.

-

Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well.

-

Incubation: Cover the plate and incubate for 45 minutes at room temperature.

-

Washing: Repeat the washing step as described in step 4.

-

Substrate Addition: Add 100 µL of TMB substrate solution to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of sICAM-1 in the samples.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Principle: Endothelial cells are cultured on a basement membrane extract (BME), such as Matrigel, which is rich in extracellular matrix proteins. In the presence of pro-angiogenic factors like sICAM-1, endothelial cells will migrate and align to form a network of interconnected tube-like structures.

Detailed Protocol:

-

Plate Coating: Thaw the BME on ice. Using pre-cooled pipette tips, add 50 µL of BME to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium at a concentration of 1-2 x 10^5 cells/mL.

-